molecular formula C10H17NO3 B2802681 Tert-butyl 6-oxopiperidine-3-carboxylate CAS No. 1552946-57-2

Tert-butyl 6-oxopiperidine-3-carboxylate

Cat. No.: B2802681
CAS No.: 1552946-57-2
M. Wt: 199.25
InChI Key: ZWISLQIQFQJVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C10H17NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring (a six-membered ring with one nitrogen atom), with a carbonyl group (C=O) at the 6-position, a tert-butyl ester group at the 3-position, and a hydrogen atom at the 1-position .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.25 . The compound’s InChI code is 1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) .

Scientific Research Applications

Environmental Science and Toxicology

  • Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : This study reviews the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butylated compounds. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans. Some SPAs may cause liver toxicity, have endocrine-disrupting effects, or even be carcinogenic. The study calls for future research on the environmental behaviors of novel high molecular weight SPAs and the toxicity effects of co-exposure to several SPAs (Liu & Mabury, 2020).

Chemistry and Pharmaceutical Applications

  • Natural Neo Acids and Neo Alkanes : This review discusses over 260 naturally occurring neo fatty acids, neo alkanes, and their derivatives, highlighting their potential for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Some synthetic compounds containing a tertiary butyl group have shown high anticancer, antifungal, and other activities, suggesting the potential utility of tert-butylated compounds in various applications (Dembitsky, 2006).

Materials Science and Technology

  • Three-Phase Partitioning for Bioseparation : The study discusses the application of three-phase partitioning (TPP) in the nonchromatographic bioseparation of bioactive molecules, which could be relevant for the separation and purification processes involving tert-butylated compounds. The review emphasizes the need for future developments in TPP technology for the production and separation of various bioactive molecules (Yan et al., 2018).

  • Decomposition of Methyl Tert-Butyl Ether : This study investigates the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, providing insights into the decomposition mechanisms and potential environmental applications for tert-butylated compounds. It demonstrates the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE, suggesting similar approaches could be explored for related compounds (Hsieh et al., 2011).

Safety and Hazards

Tert-butyl 6-oxopiperidine-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

tert-butyl 6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWISLQIQFQJVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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